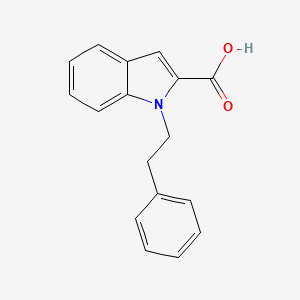

1-(2-phenylethyl)-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-17(20)16-12-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIBJORPDOFOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-1H-indole-2-carboxylic acid typically involves the following steps:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.

Alkylation: The indole core is then alkylated with 2-bromoethylbenzene to introduce the phenylethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are carefully chosen to maximize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the carboxylic acid group.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-(2-phenylethyl)-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-phenylethyl)-1H-indole-2-carboxylic acid with its analogs:

Key Observations :

- Substituent Effects: Bulky groups like phenylethyl (target compound) or benzyl () increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration.

- Position of Carboxylic Acid : The C2-carboxylic acid in the target compound vs. C3 in alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding.

- Polar Groups : Methoxy substituents () introduce polarity, increasing solubility but possibly reducing membrane permeability compared to hydrophobic phenylethyl groups.

Commercial and Research Relevance

- Availability : The target compound is cataloged at 95% purity (), while analogs like 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid are commercially mass-produced (), priced at $184–$1,473 per gram.

- Research Applications : Fluoro- and chlorinated analogs () are explored in drug discovery for their enhanced metabolic stability and target selectivity.

Biological Activity

1-(2-phenylethyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR) based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Notably, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication. The compound's carboxyl group plays a vital role in chelating magnesium ions within the active site of the integrase, thus preventing strand transfer necessary for viral DNA integration into the host genome .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the indole core and substituents significantly influence the compound's biological activity. For instance, the introduction of halogenated anilines at specific positions on the indole scaffold enhances integrase inhibition. The most potent derivative reported had an IC50 value of 0.13 μM, indicating strong inhibitory effects compared to other synthesized compounds .

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | IC50 (μM) | Notes |

|---|---|---|---|

| Parent Compound | None | 6.85 | Baseline activity |

| Compound 20a | Long-chain p-trifluorophenyl | 0.13 | Most potent derivative |

| Compound 16b | Halogenated aniline at C6 | 1.05 | Improved activity due to π-π stacking |

| Compound 19a | Halogenated aniline at C6 | 1.70 | Enhanced interaction with viral DNA |

Antiviral Activity

The antiviral properties of this compound derivatives have been extensively studied. The compound has shown promising results as an HIV-1 integrase inhibitor, with modifications leading to enhanced potency and selectivity . The binding interactions between the compound and the integrase enzyme suggest potential for further development as an antiviral agent.

Case Studies

Several studies have highlighted the biological activities associated with indole derivatives:

- Study on HIV Inhibition : A recent study evaluated various indole-2-carboxylic acid derivatives for their ability to inhibit HIV-1 integrase. The results indicated that structural modifications could lead to significant improvements in inhibitory potency .

- Antimalarial Activity : Indoloquinolinones, which share structural similarities with indole derivatives, have been reported as effective inhibitors of Plasmodium falciparum cyclin-dependent protein kinase, suggesting potential for indole-based compounds in treating malaria .

Q & A

Q. What are the recommended synthetic routes for 1-(2-phenylethyl)-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving indole-2-carboxylic acid derivatives and phenylethyl groups. A validated approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid with appropriate reagents (e.g., sodium acetate) in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and monitoring reaction progress via TLC or HPLC. For intermediates, oxalyl chloride and DMF in dichloromethane at 0–20°C under inert atmospheres efficiently generate acid chlorides, critical for subsequent coupling reactions .

Q. How can researchers address the lack of experimental physicochemical data for this compound?

- Methodological Answer : Key physicochemical properties (e.g., melting point, solubility) are often absent in literature. Researchers should experimentally determine these using DSC for melting behavior, shake-flask methods for solubility, and HPLC for purity (>95%) . Predicted values (e.g., boiling point: 1088.5±65.0°C, pKa: 4.09±0.30) from computational tools like ChemDraw or ACD/Labs can guide preliminary studies but require empirical validation .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% TFA) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR in deuterated DMSO or CDCl₃, focusing on indole C-2 (δ ~160 ppm) and phenylethyl protons (δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 293.32 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Although not classified as carcinogenic by IARC, ACGIH, or OSHA , use PPE (P95 respirators, nitrile gloves) to avoid inhalation or dermal exposure. Conduct reactions in fume hoods with spill trays. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting medical professionals if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

- Methodological Answer : Modify the indole core (e.g., substituents at C-3 or C-5) and phenylethyl chain (e.g., halogenation or alkylation) to assess impacts on target binding. For example, introducing thiazolidinone moieties at C-3 enhances antimicrobial activity . Use in silico docking (AutoDock Vina) to predict interactions with biological targets, followed by in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies stabilize this compound under varying storage conditions?

- Methodological Answer : Store at +4°C in amber vials under nitrogen to prevent oxidation. For long-term stability, lyophilize and store at -20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking . Avoid aqueous solutions at neutral pH due to predicted pKa ~4.09, which may cause precipitation .

Q. How can researchers resolve contradictions between predicted and experimental physicochemical data?

- Methodological Answer : Discrepancies in properties like density (predicted: 1.41±0.1 g/cm³ vs. experimental) arise from computational approximations. Validate predictions using orthogonal methods:

Q. What advanced catalytic systems improve the yield of multi-step syntheses?

- Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. For example, use Pd(PPh₃)₄ with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to functionalize the indole core . Optimize reaction parameters (temperature, solvent polarity) via DoE (Design of Experiments) to achieve yields >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.